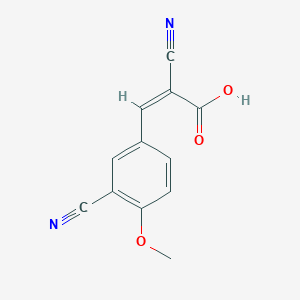![molecular formula C10H10ClN3O2 B7590204 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of acetonitriles and has a molecular formula of C10H10ClN3O2. In
Mechanism of Action
The exact mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a long half-life, allowing for sustained effects over time. However, one limitation of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is its relatively high cost compared to other compounds used in research.
Future Directions
There are several future directions for research involving 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile. One potential area of study is its use as a chemotherapy agent in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile and its potential applications in treating inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration methods for 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in various research settings.
In conclusion, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is a promising compound with potential applications in various areas of scientific research. Its low toxicity profile and potential anti-inflammatory and anti-cancer properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile.
Synthesis Methods
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzyl chloride with methylamine followed by the addition of acetonitrile. The resulting compound is then purified through recrystallization to obtain 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in its pure form.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been used in various scientific research studies due to its potential as a bioactive molecule. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating diseases such as arthritis and asthma. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been studied for its potential as a chemotherapy agent in cancer treatment.
properties
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)methyl-methylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-13(5-4-12)7-8-2-3-9(14(15)16)6-10(8)11/h2-3,6H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWPLRZOUVUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)